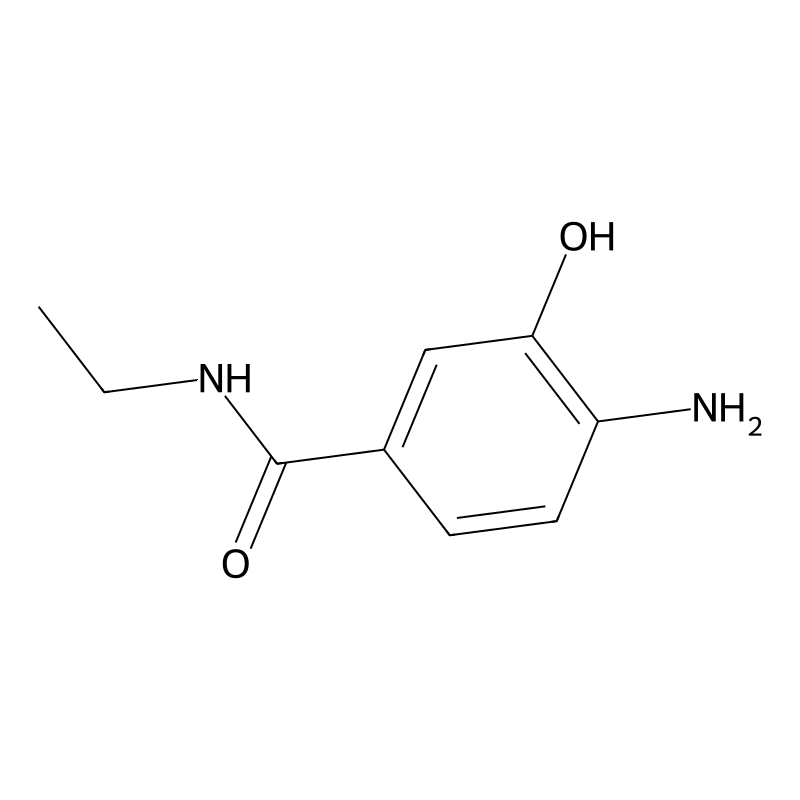

4-amino-N-ethyl-3-hydroxybenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Amino-N-ethyl-3-hydroxybenzamide is an organic compound with the molecular formula . It is a derivative of benzamide, featuring an amino group at the fourth position, an ethyl group attached to the nitrogen atom, and a hydroxyl group at the third position on the benzene ring. This structural configuration contributes to its unique chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology.

- Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Reduction: It can undergo reduction to yield corresponding amine or alcohol derivatives with reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The compound can react with electrophiles such as halogens, nitro groups, and sulfonic acids, allowing for diverse synthetic applications.

Common Reagents and Conditions- Oxidation: Potassium permanganate, hydrogen peroxide.

- Reduction: Sodium borohydride, lithium aluminum hydride.

The biological activity of 4-amino-N-ethyl-3-hydroxybenzamide is attributed to its ability to interact with various molecular targets due to the presence of hydroxyl and amino groups. These functional groups facilitate hydrogen bonding, enhancing its interaction with enzymes and receptors. Notably, the compound exhibits antioxidant properties, potentially scavenging free radicals and inhibiting oxidative stress. This mechanism may contribute to its therapeutic effects in various biological contexts.

The synthesis of 4-amino-N-ethyl-3-hydroxybenzamide typically involves several key steps:

- Starting Material: The process begins with 4-hydroxybenzoic acid.

- Formation of 4-Hydroxybenzoyl Chloride: The 4-hydroxybenzoic acid is converted into 4-hydroxybenzoyl chloride using thionyl chloride or oxalyl chloride.

- Amidation Reaction: This intermediate is then reacted with ethylamine in the presence of a base (e.g., sodium hydroxide) to produce 4-hydroxy-N-ethylbenzamide.

- Amination: Finally, an amination reaction introduces the amino group at the fourth position, yielding 4-amino-N-ethyl-3-hydroxybenzamide.

4-Amino-N-ethyl-3-hydroxybenzamide has potential applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for developing therapeutic agents, particularly those targeting oxidative stress-related conditions.

- Chemical Research: The compound serves as a valuable intermediate in organic synthesis and medicinal chemistry due to its reactive functional groups.

Studies on the interactions of 4-amino-N-ethyl-3-hydroxybenzamide with biological targets have demonstrated its ability to modulate enzyme activity and receptor interactions. These studies highlight its potential as an antioxidant and suggest further exploration into its pharmacological applications. The compound's unique structure allows for specific binding interactions that could lead to enhanced efficacy in therapeutic contexts.

Several compounds share structural similarities with 4-amino-N-ethyl-3-hydroxybenzamide. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-Amino-N-ethylbenzamide | Amino group at third position | Lacks hydroxyl group; may exhibit different biological activities |

| 3-Hydroxy-N-methylbenzamide | Hydroxyl group at third position | Methyl group instead of ethyl; potentially different solubility characteristics |

| N,N-Diethyl-3-hydroxybenzamide | Diethyl substitution on nitrogen | Increased lipophilicity; potential differences in pharmacokinetics |

| 3-Hydroxy-N-propylbenzamide | Propyl substitution on nitrogen | Variation in chain length may affect biological activity |

Comparison

4-Amino-N-ethyl-3-hydroxybenzamide stands out due to the combination of both an amino and a hydroxyl group on the benzene ring. This dual functionality may enhance its biological activity compared to similar compounds, potentially leading to increased antioxidant or antibacterial effects through synergistic interactions among its functional groups.